molecular formula C21H22N2O3 B4955183 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide

Cat. No. B4955183
M. Wt: 350.4 g/mol
InChI Key: CDFKODQOSCJQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide, also known as MI-219, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. MI-219 is a potent inhibitor of the MDM2-p53 interaction, which is a key pathway involved in the regulation of the p53 tumor suppressor protein.

Mechanism of Action

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide is a potent inhibitor of the MDM2-p53 interaction. MDM2 is a negative regulator of p53, which is a key tumor suppressor protein. In normal cells, MDM2 binds to p53 and targets it for degradation, thereby preventing the accumulation of p53 and its activation. However, in cancer cells, the MDM2-p53 interaction is often disrupted, leading to the inactivation of p53 and the promotion of cell survival and proliferation. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide binds to the MDM2 protein and prevents it from binding to p53, thereby allowing p53 to accumulate and become activated. This leads to the induction of p53-dependent apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has been shown to induce p53-dependent apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has also been shown to have anti-inflammatory and anti-viral effects. However, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has not been extensively studied for its biochemical and physiological effects in non-cancer cells.

Advantages and Limitations for Lab Experiments

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for the MDM2-p53 interaction, which makes it a useful tool for studying this pathway. However, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide also has some limitations for lab experiments. It has a low solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has not been extensively studied for its off-target effects, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide. One direction is to further investigate its potential use in cancer therapy. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has shown promising results in preclinical studies, but more studies are needed to determine its efficacy and safety in humans. Another direction is to investigate its potential use in other diseases, such as Alzheimer's disease and viral infections. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has shown some promising results in these areas, but more studies are needed to determine its potential. Finally, future studies should investigate the off-target effects of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide and develop more potent and specific inhibitors of the MDM2-p53 interaction.

Synthesis Methods

The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 4-bromo-2-chloro-1,3-dioxolane, which is then reacted with 2-aminobenzophenone to give 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbutanamide. This intermediate is then reacted with 1-methyl-2-phenylethylamine to give 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide.

Scientific Research Applications

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce p53-dependent apoptosis in cancer cells and inhibit tumor growth in animal models. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its potential use in cancer therapy, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has also been studied for its potential use in other diseases, such as Alzheimer's disease and viral infections.

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(1-phenylpropan-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-15(14-16-8-3-2-4-9-16)22-19(24)12-7-13-23-20(25)17-10-5-6-11-18(17)21(23)26/h2-6,8-11,15H,7,12-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFKODQOSCJQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.